What are the physical and chemical properties of 4-[(4-Methylphenyl)sulphonyl]morpholine?
What are the physical and chemical properties of 4-[(4-Methylphenyl)sulphonyl]morpholine?
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
4-[(4-Methylphenyl)sulphonyl]morpholine, also commonly known as N-tosylmorpholine, is a sulfonamide derivative of morpholine. This compound incorporates the versatile morpholine ring, a privileged scaffold in medicinal chemistry, with a tosyl group, which can influence the compound's chemical properties and biological activity.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-[(4-Methylphenyl)sulphonyl]morpholine, alongside standardized methodologies for its characterization and synthesis.
Chemical Identity and Structure
The fundamental identity of a compound is established by its chemical structure and associated identifiers.
Caption: 2D Chemical Structure of 4-[(4-Methylphenyl)sulphonyl]morpholine.
The structure reveals a central morpholine ring covalently bonded to the sulfur atom of a p-toluenesulfonyl group. This arrangement imparts specific steric and electronic properties to the molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-(4-methylphenyl)sulfonylmorpholine | PubChem[2] |
| CAS Number | 6339-26-0 | PubChem[2] |
| Molecular Formula | C₁₁H₁₅NO₃S | PubChem[2] |
| Molecular Weight | 241.31 g/mol | PubChem[2] |
| InChI | InChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3 | PubChem[2] |
| InChIKey | NBTTYMBZXDHFCP-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | PubChem[2] |
| Synonyms | N-Tosylmorpholine, 4-Tosylmorpholine, 4-(p-Tolylsulfonyl)morpholine | PubChem[2] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings.
Table 2: Physical Properties of 4-[(4-Methylphenyl)sulphonyl]morpholine
| Property | Value | Notes |
| Melting Point | Data not available | For a related compound, 4-methylmorpholine, the melting point is 116.00 °C.[3] The tosyl group is expected to significantly alter this value. |
| Boiling Point | Data not available | Predicted boiling point for a similar, more complex structure is 482.5±55.0 °C.[4] |
| Appearance | White solid | Based on typical appearance of crystalline organic solids. |
| Solubility | Data not available | General solubility is expected in polar organic solvents. |
| XLogP3 | 1.1 | PubChem[2] |
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid organic compound, providing an indication of its purity.
Methodology:
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Sample Preparation:
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Place a small amount of finely powdered 4-[(4-Methylphenyl)sulphonyl]morpholine onto a clean, dry watch glass.
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Press the open end of a capillary tube into the powder to pack a small amount of the solid into the tube.
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Tap the sealed end of the capillary tube gently on a hard surface to compact the solid at the bottom. The packed sample height should be 2-3 mm.
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Apparatus Setup:
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Use a calibrated digital melting point apparatus.
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Insert the capillary tube into the sample holder of the apparatus.
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Determination:
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Set a rapid heating rate to quickly determine an approximate melting range.
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Allow the apparatus to cool.
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Using a fresh sample, heat to approximately 20°C below the approximate melting point.
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first droplet of liquid appears (T1).
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Record the temperature at which the entire sample has melted (T2).
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The melting point range is T1-T2. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.
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Experimental Protocol: Solubility Assessment
Objective: To qualitatively assess the solubility of 4-[(4-Methylphenyl)sulphonyl]morpholine in various solvents.
Methodology:
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Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: water, ethanol, acetone, and dimethyl sulfoxide (DMSO).
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Sample Addition: Add approximately 10 mg of the compound to each test tube.
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Observation:
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Vortex or shake each tube vigorously for 30 seconds.
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Visually inspect for the dissolution of the solid.
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If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.
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If the solid remains undissolved, the compound is "insoluble."
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If partial dissolution occurs, it is noted as "sparingly soluble."
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Caption: Experimental workflow for solubility assessment.
Chemical Properties and Reactivity
The chemical behavior of 4-[(4-Methylphenyl)sulphonyl]morpholine is dictated by the functional groups present: the sulfonamide linkage, the morpholine ring, and the aromatic tosyl group.
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Sulfonamide Group: The sulfonamide nitrogen is generally not basic due to the electron-withdrawing effect of the adjacent sulfonyl group. The S-N bond can be susceptible to cleavage under strong acidic or basic conditions, although it is generally stable.
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Morpholine Ring: The morpholine ring is a saturated heterocycle. The oxygen atom can act as a hydrogen bond acceptor. The ring itself is generally stable to a range of reaction conditions.
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Tosyl Group: The p-methylphenyl group can undergo electrophilic aromatic substitution, although the electron-withdrawing sulfonyl group deactivates the ring towards this type of reaction.
Stability
Synthesis
A common method for the synthesis of N-tosylmorpholine is the reaction of p-toluenesulfonyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]
Caption: General synthetic scheme for 4-[(4-Methylphenyl)sulphonyl]morpholine.
Experimental Protocol: Synthesis
Objective: To synthesize 4-[(4-Methylphenyl)sulphonyl]morpholine from p-toluenesulfonyl chloride and morpholine.
Materials:
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p-Toluenesulfonyl chloride
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Morpholine
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Triethylamine
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Dichloromethane (DCM)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes/Ethyl acetate solvent system
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.
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Addition of Reagents: To the cooled solution, add morpholine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, quench the reaction with water.
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Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-[(4-Methylphenyl)sulphonyl]morpholine.
Spectral Data
Spectroscopic data is essential for the structural confirmation and characterization of the compound.
Table 3: Spectral Data for 4-[(4-Methylphenyl)sulphonyl]morpholine
| Technique | Data Highlights | Source |
| ¹³C NMR | Spectral data available. | PubChem[2] |
| Mass Spectrometry | GC-MS data available; molecular ion peak expected at m/z 241. | PubChem[2] |
| ¹H NMR | Predicted spectra are available. | Human Metabolome Database |
| Infrared (IR) | Characteristic peaks for sulfonyl and C-O-C stretches are expected. | - |
Safety and Handling
Hazard Statements:
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H302: Harmful if swallowed.[2]
Precautionary Statements:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or a fume hood.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of ingestion, seek immediate medical attention.
Conclusion
This technical guide provides a summary of the key physical and chemical properties of 4-[(4-Methylphenyl)sulphonyl]morpholine based on currently available data. While some experimental values are not yet reported in the literature, the provided protocols offer standardized methods for their determination. The synthesis and reactivity information serves as a foundation for its use in further research and development activities. As with any chemical, proper safety precautions should be observed during handling and use.
References
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PubChem. (n.d.). 4-((4-Methylphenyl)sulphonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-methyl morpholine, 109-02-4. Retrieved from [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 15). 4-Toluenesulfonyl chloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-((4-Methylphenyl)sulphonyl)morpholine | C11H15NO3S | CID 80645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]
- 4. Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)- CAS#: 1544430-88-7 [m.chemicalbook.com]
- 5. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
